molecular formula C12H22ClN3O5S3 B023837 Brinzolamidhydrochlorid CAS No. 150937-43-2

Brinzolamidhydrochlorid

Katalognummer: B023837
CAS-Nummer: 150937-43-2
Molekulargewicht: 420 g/mol
InChI-Schlüssel: UGAMYTZPFRXCOG-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Brinzolamide Hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Brinzolamide Hydrochloride primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Among the seven isoforms of carbonic anhydrases in human tissues, Brinzolamide Hydrochloride has the highest affinity to CA-II .

Mode of Action

Brinzolamide Hydrochloride is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases . By inhibiting the activity of CA-II, Brinzolamide Hydrochloride reduces the production of aqueous humor, the fluid in the front part of the eye that helps maintain intraocular pressure . This results in a reduction of intraocular pressure .

Pharmacokinetics

Upon topical administration, Brinzolamide Hydrochloride gets absorbed into the systemic circulation . It accumulates in red blood cells, binding to carbonic anhydrase . The drug is metabolized to N-desethyl brinzolamide and excreted in urine as unchanged drug and metabolites . It has a protein binding capacity of approximately 60% .

Result of Action

The primary molecular effect of Brinzolamide Hydrochloride is the inhibition of carbonic anhydrase II, leading to a decrease in the production of aqueous humor . This results in a reduction of intraocular pressure , which is beneficial in the treatment of conditions like ocular hypertension or open-angle glaucoma .

Action Environment

The efficacy and stability of Brinzolamide Hydrochloride can be influenced by various environmental factors. For instance, the drug has a higher lipophilicity which facilitates its diffusion across the blood-retinal barrier . This property can be affected by changes in the physiological environment of the eye.

Biochemische Analyse

Biochemical Properties

Brinzolamide Hydrochloride is a highly specific, non-competitive, reversible inhibitor of carbonic anhydrases (CA), the enzymes catalyzing the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Although there are 7 isoforms of CA in human tissues, Brinzolamide Hydrochloride has the highest affinity to CA II .

Cellular Effects

Brinzolamide Hydrochloride reduces the production of aqueous humor in the ciliary body, thereby reducing intraocular pressure . This effect is achieved by inhibiting the activity of carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .

Molecular Mechanism

The molecular mechanism of action of Brinzolamide Hydrochloride involves the inhibition of carbonic anhydrase II (CA-II). By inhibiting this enzyme, Brinzolamide Hydrochloride reduces the rate of formation of bicarbonate ions, leading to a subsequent reduction in sodium and fluid transport. This ultimately results in a decrease in aqueous humor secretion and thus lowers the intraocular pressure in the anterior chamber .

Temporal Effects in Laboratory Settings

In phase III randomized trials, both three-times-daily and twice-daily administration of Brinzolamide Hydrochloride provided significantly greater intraocular pressure (IOP)-lowering efficacy over 3–6 months than either of its individual components alone .

Dosage Effects in Animal Models

In animal models, Brinzolamide Hydrochloride has shown to produce absolute reductions of intraocular pressure (IOP) as an adjunctive therapy for patients with glaucoma or ocular hypertension

Metabolic Pathways

Brinzolamide Hydrochloride is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9. The primary metabolite is N-desethylbrinzolamide .

Transport and Distribution

Following ocular instillation, Brinzolamide Hydrochloride is systemically absorbed to some degree. The plasma concentrations are low and generally below the limits of detection due to extensive binding by tissues and erythrocytes .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .

Analyse Chemischer Reaktionen

Types of Reactions: Brinzolamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Brinzolamide, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Brinzolamide hydrochloride, a carbonic anhydrase inhibitor, is primarily used in ophthalmology to manage intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, efficacy, and safety profile have been extensively studied, providing a comprehensive understanding of its biological activity.

Brinzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate ion formation from carbon dioxide and water. By inhibiting CA-II, brinzolamide reduces the secretion of bicarbonate ions into the aqueous humor, leading to decreased sodium transport and subsequently lowering aqueous humor production. This results in a significant reduction in IOP. The drug exhibits a high affinity for CA-II compared to other isoforms, which contributes to its effectiveness and safety profile .

Pharmacokinetics

  • Absorption : Brinzolamide is administered topically as an ophthalmic suspension. It is absorbed through the cornea and enters systemic circulation, where it binds predominantly to carbonic anhydrase in red blood cells .
  • Distribution : The drug has a volume of distribution that is not well defined but shows extensive distribution into red blood cells .
  • Metabolism : Brinzolamide is metabolized primarily by hepatic cytochrome P450 enzymes. The major active metabolite is N-desethylbrinzolamide, which also exhibits carbonic anhydrase inhibitory activity .
  • Elimination : The drug is predominantly eliminated via the urine as unchanged drug and metabolites .
  • Half-life : Brinzolamide has a long half-life in whole blood (approximately 111 days), primarily due to its strong binding to red blood cells .

Efficacy

Brinzolamide has been shown to effectively lower IOP in various clinical settings:

  • In a study involving pediatric patients with glaucoma or ocular hypertension, brinzolamide reduced IOP by up to 5 mmHg in treatment-naive patients, demonstrating similar efficacy to that observed in adults .
  • A systematic review indicated that brinzolamide as an add-on therapy to prostaglandin analogs (PGAs) or beta-blockers significantly decreased IOP in patients with refractory glaucoma or ocular hypertension .

Comparative Efficacy Data

StudyTreatmentIOP ReductionPatient Population
Brinzolamide 1% vs. Placebop < 0.0001 (significant reduction)Patients with primary open-angle glaucoma
Brinzolamide vs. DorzolamideEquivalent efficacy (p > 0.05)Patients with primary open-angle glaucoma
Add-on therapy with PGAsSignificant decrease notedRefractory glaucoma patients

Safety Profile

The safety profile of brinzolamide has been evaluated across multiple studies:

  • Common adverse effects include blurred vision (3%-8%), ocular discomfort (1.8%-5.9%), and eye pain (0.7%-4.0%) .
  • A meta-analysis indicated that while brinzolamide was associated with more frequent blurred vision compared to dorzolamide and brimonidine, it had a tolerable safety profile overall .

Adverse Effects Summary

Adverse EffectIncidence (%)
Blurred Vision3 - 8
Ocular Discomfort1.8 - 5.9
Eye Pain0.7 - 4.0

Case Studies

Several case studies have highlighted the clinical utility of brinzolamide:

  • A case involving a patient with refractory glaucoma demonstrated that adding brinzolamide to existing therapy resulted in a significant decrease in IOP and improved patient comfort compared to previous treatments alone.
  • In another study focusing on ocular hemodynamics, brinzolamide treatment was associated with improved retinal blood flow without significant changes in retrobulbar hemodynamics, suggesting potential vascular benefits alongside IOP reduction .

Eigenschaften

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide Hydrochloride
Reactant of Route 2
Brinzolamide Hydrochloride
Reactant of Route 3
Brinzolamide Hydrochloride
Reactant of Route 4
Brinzolamide Hydrochloride
Reactant of Route 5
Brinzolamide Hydrochloride
Reactant of Route 6
Brinzolamide Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.